
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group and a trifluoromethylphenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
-
Introduction of the Bromoethyl Group: : The bromoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the oxadiazole intermediate with an appropriate bromoalkane, such as 1-bromoethane, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Attachment of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of the oxadiazole intermediate with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate (K3PO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the bromoethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be performed on the oxadiazole ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
-
Substitution: : The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the oxadiazole ring or trifluoromethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.
類似化合物との比較
Similar Compounds
5-(1-Bromoethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(1-Bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.
5-(1-Bromoethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical behavior and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
特性
分子式 |
C11H8BrF3N2O |
|---|---|
分子量 |
321.09 g/mol |
IUPAC名 |
5-(1-bromoethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8BrF3N2O/c1-6(12)10-16-9(17-18-10)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3 |
InChIキー |
FYXACDLOOUVXIX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)
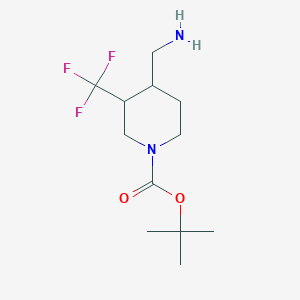
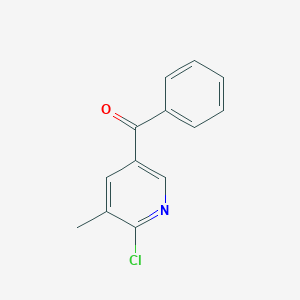
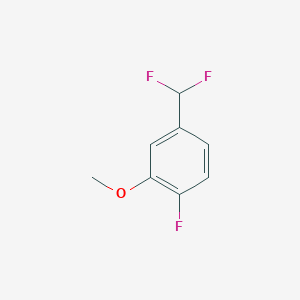
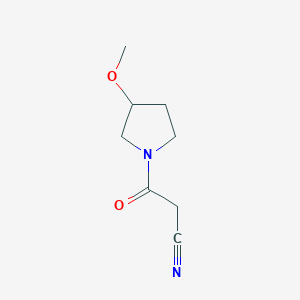

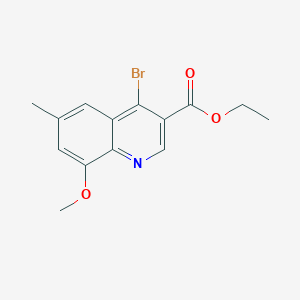
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)
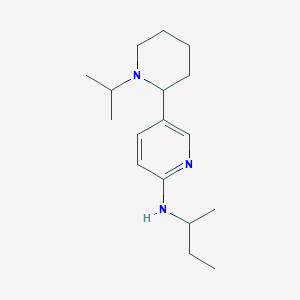
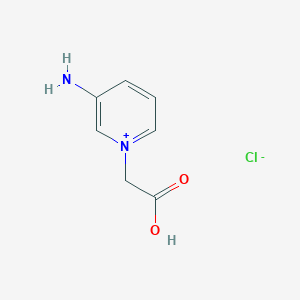
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
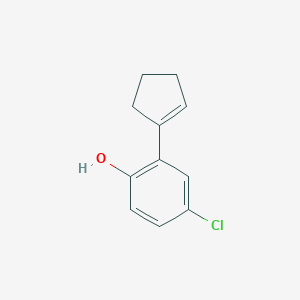

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
